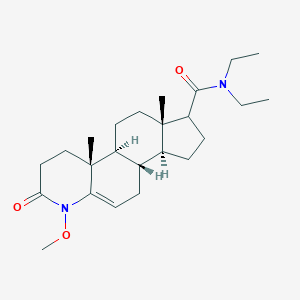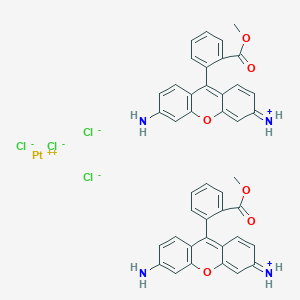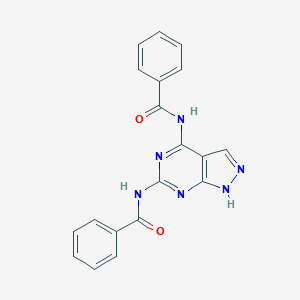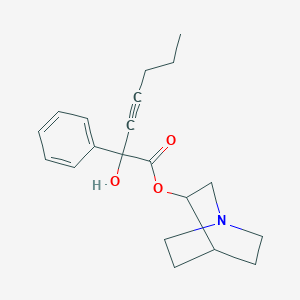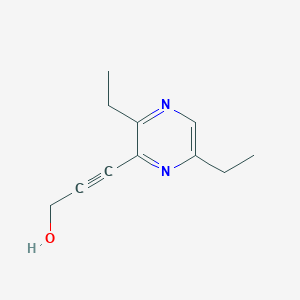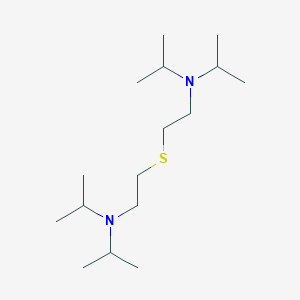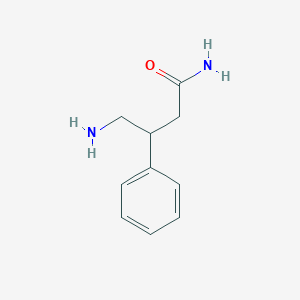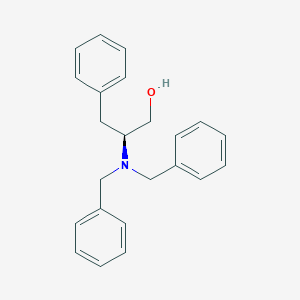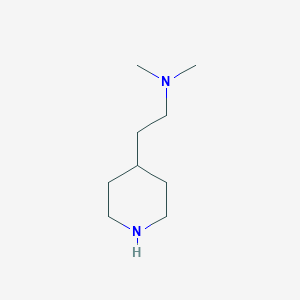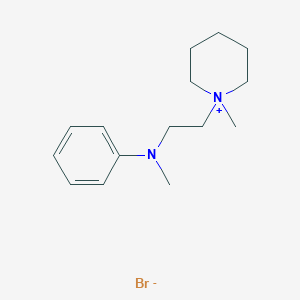
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide, also known as MMAP, is a chemical compound that has been widely used in scientific research. MMAP is a quaternary ammonium compound that belongs to the class of piperidinium salts. It is a white crystalline powder that is soluble in water.
Wirkmechanismus
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide acts as a potent agonist of nAChRs, specifically the alpha7 subtype. It binds to the receptor and activates it, leading to the influx of calcium ions into the cells. This activation can lead to various downstream effects, including the release of neurotransmitters and modulation of neuronal excitability.
Biochemische Und Physiologische Effekte
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide has been shown to have a variety of biochemical and physiological effects. It has been found to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. It has also been shown to have analgesic effects, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide in lab experiments is its high potency and selectivity for the alpha7 nAChR. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one limitation is that 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide is a relatively expensive compound, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide. One area of interest is its potential use as a therapeutic agent for various neurological and inflammatory disorders. Another area of interest is its potential use as a tool for studying the role of nAChRs in various physiological processes. Additionally, there is ongoing research into the development of new compounds that are based on the structure of 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide and may have improved pharmacological properties.
Synthesemethoden
The synthesis of 1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide involves the reaction between N-methylaniline and 1-methylpiperidine in the presence of bromine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It is commonly used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development.
Eigenschaften
CAS-Nummer |
102207-35-2 |
|---|---|
Produktname |
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide |
Molekularformel |
C15H25BrN2 |
Molekulargewicht |
313.28 g/mol |
IUPAC-Name |
N-methyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C15H25N2.BrH/c1-16(15-9-5-3-6-10-15)11-14-17(2)12-7-4-8-13-17;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YPXJGFWSLIFKBO-UHFFFAOYSA-M |
SMILES |
CN(CC[N+]1(CCCCC1)C)C2=CC=CC=C2.[Br-] |
Kanonische SMILES |
CN(CC[N+]1(CCCCC1)C)C2=CC=CC=C2.[Br-] |
Synonyme |
1-Methyl-1-(2-(N-methylanilino)ethyl)piperidinium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
